2-tert-Butyl-7-iodonaphthalene
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Overview
Description
2-tert-Butyl-7-iodonaphthalene is an organic compound with the molecular formula C14H15I. It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 7 are replaced by a tert-butyl group and an iodine atom, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-7-iodonaphthalene typically involves the iodination of 2-tert-butyl naphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure the selective iodination at the 7-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-7-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form different derivatives.
Reduction Reactions: The iodine atom can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, oxidized derivatives, and hydrogenated compounds. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
2-tert-Butyl-7-iodonaphthalene is used in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-7-iodonaphthalene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-iodonaphthalene
- 2-tert-Butyl-8-iodonaphthalene
- 2-tert-Butyl-7-bromonaphthalene
Uniqueness
2-tert-Butyl-7-iodonaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bulky tert-butyl group and a reactive iodine atom makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
648933-96-4 |
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Molecular Formula |
C14H15I |
Molecular Weight |
310.17 g/mol |
IUPAC Name |
2-tert-butyl-7-iodonaphthalene |
InChI |
InChI=1S/C14H15I/c1-14(2,3)12-6-4-10-5-7-13(15)9-11(10)8-12/h4-9H,1-3H3 |
InChI Key |
GRWIIVMYPRPMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=CC(=C2)I |
Origin of Product |
United States |
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